1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene
Overview
Description
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring multiple aromatic rings and ether linkages, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-methoxy-2-bromobenzene with 4-(3-phenoxyphenoxy)butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the ether linkages in the compound may facilitate its binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-phenoxybenzene: Shares a similar aromatic structure but lacks the extended ether linkage.
1-methoxy-2-(4-methoxyphenethoxy)benzene: Contains a similar ether linkage but with different substituents on the aromatic rings.
Uniqueness
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene is unique due to its extended ether linkage and multiple aromatic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-24-22-14-5-6-15-23(22)26-17-8-7-16-25-20-12-9-13-21(18-20)27-19-10-3-2-4-11-19/h2-6,9-15,18H,7-8,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICHROYCJVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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